

commercial suppliers and purity grades of 4-Nonylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nonylphenylboronic acid

Cat. No.: B1662982

[Get Quote](#)

A Technical Guide to **4-Nonylphenylboronic Acid**: Commercial Grades, Purity Analysis, and Application-Specific Considerations

Introduction to 4-Nonylphenylboronic Acid

4-Nonylphenylboronic acid (CAS No. 256383-45-6) is an organoboron compound featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety.^[1] Its bifunctional nature—a hydrophobic alkyl tail and a reactive boronic acid head—makes it a valuable reagent in organic synthesis and a potent molecule in biochemical research.

Primarily, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds to create complex molecules like biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.^{[2][3]} Beyond synthesis, **4-Nonylphenylboronic acid** has been identified as a potent and highly selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme of significant interest in drug development for pain and inflammation.^[4] This dual utility places a premium on understanding its commercial availability, purity, and the impact of that purity on experimental outcomes.

Chemical Structure and Properties:

- Molecular Formula: $C_{15}H_{25}BO_2$ ^[1]
- Molecular Weight: 248.17 g/mol ^[1]

- SMILES: CCCCCCCCCc1ccc(B(O)O)cc1[\[5\]](#)
- Appearance: Typically a white to off-white solid (powder or crystals).

Commercial Landscape: Suppliers and Procurement

4-Nonylphenylboronic acid is available from a range of specialty chemical suppliers.

Procurement for research and development purposes typically involves sourcing from companies that synthesize or distribute fine chemicals.

Key Commercial Suppliers Include:

- Alfa Aesar (a Thermo Fisher Scientific brand)
- Energy Chemical
- J & K SCIENTIFIC LTD.
- BLD Pharm[\[5\]](#)
- Wuhan Chemwish Technology Co., Ltd[\[6\]](#)
- Cayman Chemical[\[7\]](#)

While many suppliers list this product, the advertised purity and the actual batch-to-batch consistency can vary. For critical applications, it is imperative for researchers not to rely solely on the label purity but to conduct in-house quality control and verification.

Decoding Purity: Grades, Impurities, and Analytical Verification

The utility of **4-Nonylphenylboronic acid** is directly tied to its purity. Commercial grades typically range from 95% to >98%. Understanding the nature of potential impurities is critical for troubleshooting experiments and ensuring reproducible results.

Common Impurities in Arylboronic Acids

The synthesis and storage of **4-Nonylphenylboronic acid** can lead to several characteristic impurities:

- Boroxines (Anhydrides): The most common impurity, boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[\[2\]](#) Their presence disrupts the stoichiometry of reactions, as the true molar quantity of the active monomeric boronic acid is lower than calculated from the bulk weight. This is a primary source of inconsistency in Suzuki-Miyaura couplings.[\[8\]](#)
- Protodeboronation Products: This involves the cleavage of the C-B bond, resulting in the formation of nonylbenzene and boric acid.[\[9\]](#) This impurity is inactive in cross-coupling reactions and its presence directly reduces the yield of the desired product.
- Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules can arise as byproducts during the Suzuki reaction itself, complicating purification of the final product.[\[9\]](#)
- Residual Starting Materials and Reagents: Depending on the synthetic route, trace amounts of precursors or reagents may remain.

Comparative Analysis of Commercial Grades

When sourcing this reagent, a Certificate of Analysis (CoA) is the most important document to review.[\[10\]](#) It provides batch-specific data on purity and the analytical methods used for its determination. Below is a representative table illustrating the specifications a researcher should expect.

Parameter	Grade I (Standard, ~95%)	Grade II (High Purity, ≥98%)	Analytical Method
Purity (Assay)	≥95.0%	≥98.0%	HPLC, qNMR
Appearance	White to Light Tan Powder	White Crystalline Powder	Visual Inspection
Structure Confirmation	Conforms to Structure	Conforms to Structure	¹ H NMR, MS
Major Impurity	Typically Boroxine (<5%)	Boroxine (<1.5%)	HPLC, MS
Solubility	Soluble in THF, Dioxane, Methanol	Soluble in THF, Dioxane, Methanol	Visual Inspection

Note: This table is illustrative. Actual specifications must be confirmed with the supplier for each specific batch.

The Critical Role of Purity in Advanced Applications

The required purity of **4-Nonylphenylboronic acid** is dictated by its intended use.

- In Suzuki-Miyaura Coupling: The presence of boroxine directly impacts reaction stoichiometry, potentially leading to lower yields and the formation of byproducts.[\[2\]](#) Protodeboronated impurities reduce the available active reagent. For developing scalable and reproducible synthetic routes, using a high-purity grade (≥98%) with a known, low boroxine content is essential.
- In Drug Development & Enzyme Inhibition: As a potent FAAH inhibitor, **4-Nonylphenylboronic acid** used in biological assays or as a pharmaceutical intermediate must be of the highest possible purity.[\[4\]](#) Impurities can confound biological data by exhibiting their own off-target effects or inhibiting the enzyme themselves. Furthermore, for any compound intended for eventual clinical development, regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and toxicological qualification of any impurity present above certain thresholds (often as low as 0.05%).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Standard Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of arylboronic acids.[\[14\]](#) It can effectively separate the main compound from its common impurities.

Step-by-Step HPLC Methodology

This protocol is a robust starting point for the quality control of **4-Nonylphenylboronic acid**.

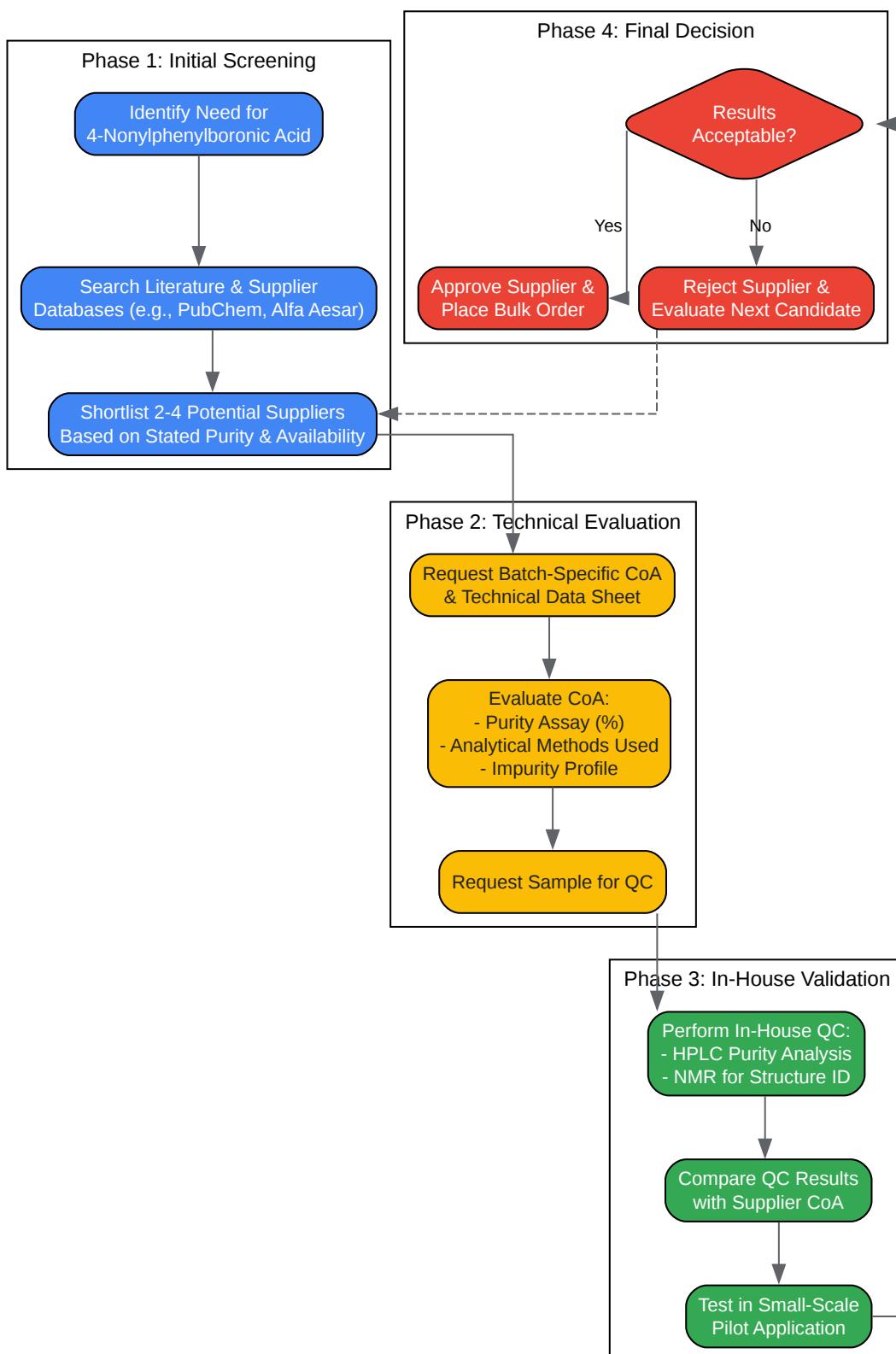
- Instrumentation and Column:
 - System: A standard HPLC system with a UV detector.[\[14\]](#)
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid (v/v) in Water. Rationale: The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.
 - Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
 - Filter and degas both mobile phases prior to use.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the phenyl ring chromophore.
 - Injection Volume: 5 µL.
 - Gradient Program:

Time (min)	% Mobile Phase B
0.0	40
15.0	95
20.0	95
20.1	40

| 25.0 | 40 |

- Sample Preparation:

- Accurately weigh approximately 1 mg of the **4-Nonylphenylboronic acid** sample.
- Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water (diluent).
- Vortex until fully dissolved. Filter through a 0.45 μ m syringe filter if any particulates are visible.


- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
- $$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$$
- Note: This method assumes similar response factors for all impurities. For rigorous quantification, reference standards for known impurities would be required.

This protocol is adapted from standard methods for arylboronic acid analysis.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Strategic Supplier Qualification Workflow

Selecting the right supplier and ensuring consistent quality is a systematic process. The following workflow is recommended for research and development professionals.

[Click to download full resolution via product page](#)

Caption: Workflow for qualifying a chemical supplier.

Conclusion

4-Nonylphenylboronic acid is a versatile and powerful reagent whose effectiveness is fundamentally dependent on its purity. For researchers in both synthetic chemistry and drug development, a thorough understanding of the common impurities, such as boroxines, and the methods to quantify them, is not merely academic but essential for achieving reliable and reproducible results. By implementing a rigorous supplier qualification process and routine in-house quality control via techniques like HPLC, scientists can mitigate risks associated with purity, ensuring the integrity and success of their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. B-(4-Nonylphenyl)boronic acid | C15H25BO2 | CID 4589192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. nbinfo.com [nbinfo.com]
- 4. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 256383-45-6|4-N-Nonylphenylboronic acid|BLD Pharm [bldpharm.com]
- 6. 4-Nonylphenylboronic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 7. cdn.caymchem.com [cdn.caymchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. gmpinsiders.com [gmpinsiders.com]

- 13. fda.gov [fda.gov]
- 14. waters.com [waters.com]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- To cite this document: BenchChem. [commercial suppliers and purity grades of 4-Nonylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662982#commercial-suppliers-and-purity-grades-of-4-nonylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com